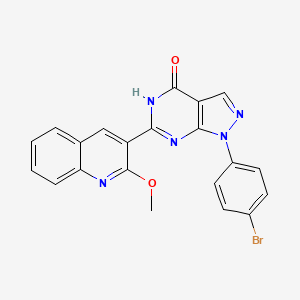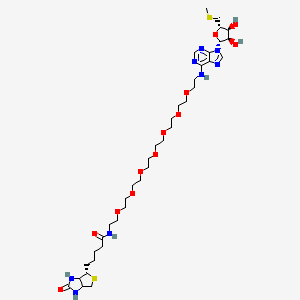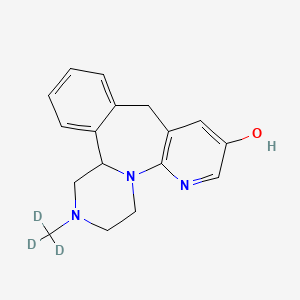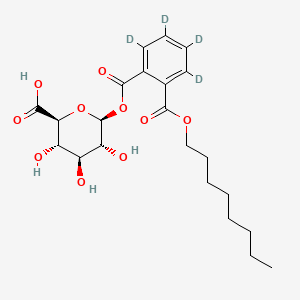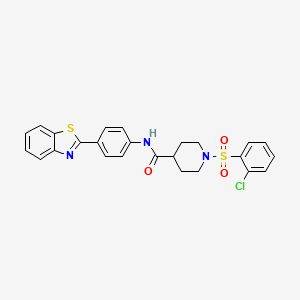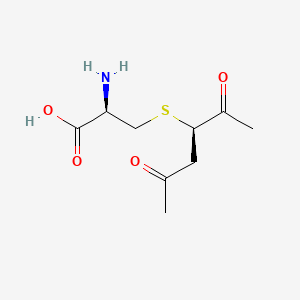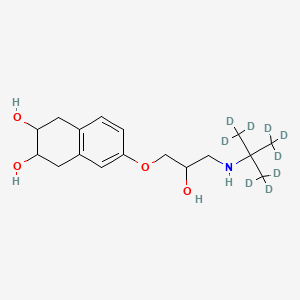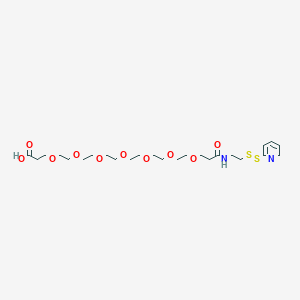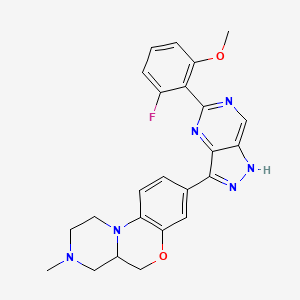
Ibiglustat succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibiglustat succinate: , also known as Venglustat succinate, is a potent inhibitor of glucosylceramide synthase. This enzyme is crucial for the synthesis of glycosphingolipids, which are essential components of cell membranes. By inhibiting this enzyme, this compound can block the formation of glucosylceramide, making it a valuable compound in the treatment of various lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ibiglustat succinate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:
Formation of the core structure: This involves the synthesis of the thiazole ring, which is a key component of this compound.
Functional group modifications: Various functional groups are introduced to enhance the compound’s activity and selectivity. This includes the addition of fluorophenyl and carbamate groups.
Final coupling and purification: The final step involves coupling the synthesized intermediate with succinic acid to form this compound, followed by purification to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Key steps include:
Optimization of reaction conditions: This involves adjusting parameters such as temperature, pressure, and solvent choice to achieve optimal yields.
Scale-up of reactions: Reactions are scaled up from laboratory to industrial scale, ensuring that the process remains efficient and cost-effective.
Purification and quality control: The final product is purified using techniques such as crystallization and chromatography, followed by rigorous quality control to ensure compliance with industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Ibiglustat succinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Ibiglustat succinate has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the synthesis and metabolism of glycosphingolipids.
Biology: Employed in research on cell membrane structure and function.
Medicine: Investigated for its potential in treating lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations.
Industry: Utilized in the development of new therapeutic agents and diagnostic tools
Wirkmechanismus
Ibiglustat succinate exerts its effects by inhibiting glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. By blocking this enzyme, this compound reduces the accumulation of glycosphingolipids in cells, which is beneficial in treating lysosomal storage disorders. The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glycosphingolipid synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Ibiglustat succinate include:
Miglustat: Another glucosylceramide synthase inhibitor used in the treatment of Gaucher disease and Niemann-Pick disease type C.
Eliglustat: A glucosylceramide synthase inhibitor used in the treatment of Gaucher disease
Uniqueness
This compound is unique due to its high potency, brain-penetrant properties, and oral bioavailability. These characteristics make it particularly effective in treating neurological manifestations of lysosomal storage disorders, setting it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
1629063-80-4 |
|---|---|
Molekularformel |
C24H30FN3O6S |
Molekulargewicht |
507.6 g/mol |
IUPAC-Name |
[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;butanedioic acid |
InChI |
InChI=1S/C20H24FN3O2S.C4H6O4/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-3(6)1-2-4(7)8/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1-2H2,(H,5,6)(H,7,8)/t16-;/m1./s1 |
InChI-Schlüssel |
TWRYSLPYKQOKAO-PKLMIRHRSA-N |
Isomerische SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


